2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC16324028
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one -](/images/structure/VC16324028.png)
Specification
Molecular Formula | C18H19N5OS |
---|---|
Molecular Weight | 353.4 g/mol |
IUPAC Name | 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Standard InChI | InChI=1S/C18H19N5OS/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2 |
Standard InChI Key | YBGMJNOTJOKCKV-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one . Alternative designations include the CAS registry number 952482-19-8 and PubChem CID 60177605 . Synonyms such as 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one are frequently used in chemical databases .
Molecular Composition
The compound’s molecular formula is C₁₈H₁₉N₅OS, with a molecular weight of 353.4 g/mol . Its structure integrates:
-
A pyridazin-3(2H)-one core substituted at positions 2 and 6.
-
A piperazine group methyl-linked to the pyridazine ring.
-
A thiophen-2-yl moiety at position 6 and a pyridin-2-yl group on the piperazine.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉N₅OS | |
Molecular Weight | 353.4 g/mol | |
CAS Number | 952482-19-8 | |
InChI Key | YBGMJNOTJOKCKV-UHFFFAOYSA-N | |
SMILES | C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4 |
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common route includes:
-
Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.
-
Introduction of the piperazine moiety through alkylation or reductive amination.
-
Functionalization with thiophene using Suzuki-Miyaura cross-coupling.
Reactions are conducted under inert atmospheres (e.g., nitrogen) with catalysts such as palladium for cross-coupling steps.
Analytical Characterization
Post-synthesis validation employs:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks.
-
Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.
-
Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (m/z 353.4).
Mechanism of Action
The compound’s bioactivity arises from multi-target interactions:
-
Receptor Binding: The piperazine moiety engages with serotonin (5-HT) and dopamine receptors, suggesting neuropharmacological applications.
-
Enzyme Interaction: Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), reducing inflammation.
-
DNA Intercalation: Planar regions of the molecule may intercalate DNA, inducing apoptosis in cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume